VE-Ptp-IN-1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

VE-Ptp-IN-1 is a selective inhibitor of the vascular endothelial protein tyrosine phosphatase (VE-PTP). This compound is known for its weakly acidic properties and its role in regulating vascular homeostasis and angiogenesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of VE-Ptp-IN-1 involves the use of various chemical reagents and conditions. The specific synthetic routes and reaction conditions are typically proprietary and detailed in scientific literature.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, as the compound is primarily used for research purposes. The production process would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

VE-Ptp-IN-1 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature and pH, depend on the desired reaction and the functional groups involved .

Major Products

The major products formed from these reactions are typically derivatives of this compound with modified functional groups. These derivatives can have different biological activities and properties .

Scientific Research Applications

VE-Ptp-IN-1 has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study the inhibition of protein tyrosine phosphatases.

Biology: Investigated for its role in regulating endothelial cell function and vascular homeostasis.

Medicine: Explored as a potential therapeutic agent for conditions such as diabetes-induced endothelial dysfunction and hypertension

Industry: Utilized in the development of new drugs and therapeutic agents targeting vascular diseases

Mechanism of Action

VE-Ptp-IN-1 exerts its effects by inhibiting the activity of vascular endothelial protein tyrosine phosphatase. This inhibition leads to the activation of the Tie-2 receptor and the CD31/VE-cadherin/vascular endothelial growth factor receptor 2 complex. These pathways are involved in the regulation of endothelial nitric oxide synthase activity, which plays a crucial role in maintaining vascular homeostasis and reducing blood pressure .

Comparison with Similar Compounds

Similar Compounds

Razuprotafib: Inhibits vascular endothelial protein tyrosine phosphatase by binding to its intracellular catalytic domain, restoring Tie2 activation.

Uniqueness

VE-Ptp-IN-1 is unique due to its specific inhibitory activity on vascular endothelial protein tyrosine phosphatase and its weakly acidic properties. This makes it a valuable tool for studying the regulation of vascular homeostasis and angiogenesis .

Biological Activity

VE-Ptp-IN-1 is a compound that has garnered attention due to its role in modulating vascular homeostasis and angiogenesis through its interaction with vascular endothelial protein tyrosine phosphatase (VE-PTP). This article explores the biological activity of this compound, focusing on its mechanisms, effects on endothelial cells, and implications for vascular diseases.

Overview of VE-PTP

Vascular endothelial protein tyrosine phosphatase (VE-PTP) is an endothelial-specific phosphatase that plays a crucial role in maintaining the integrity of endothelial cell junctions, particularly through its interaction with VE-cadherin. VE-PTP stabilizes these junctions by reducing the internalization rate of VE-cadherin, which is essential for maintaining vascular permeability and integrity .

This compound functions primarily by inhibiting the activity of VE-PTP. This inhibition leads to increased phosphorylation of VE-cadherin, enhancing the stability of adherens junctions. The compound acts as an adaptor protein, modulating RhoA activity and thereby affecting tension across these junctions. This mechanism is critical for regulating endothelial permeability and cellular communication within the vascular system .

Endothelial Cell Studies

Research has demonstrated that the application of this compound in vitro results in significant changes in endothelial cell behavior. Key findings include:

- Inhibition of VE-PTP : this compound reduces the dephosphorylation of VE-cadherin by VE-PTP, leading to enhanced adhesion between endothelial cells .

- Increased Nitric Oxide Availability : In models simulating vascular function, this compound has been shown to enhance nitric oxide production, which is vital for vasodilation and overall vascular health .

Case Studies

A notable study involved the use of this compound in aggressive melanoma cell lines. The results indicated that silencing VE-PTP led to a significant reduction in the expression of Kaiso-dependent genes, which are implicated in tumor progression and metastasis. The disruption of the VE-PTP/VE-cadherin complex resulted in enhanced autophagy and reduced capacity for vasculogenic mimicry formation, highlighting the compound's potential role in cancer therapy .

Comparative Data Table

The following table summarizes the effects of this compound on various biological parameters related to endothelial function:

| Parameter | Control (No Treatment) | This compound Treatment |

|---|---|---|

| VE-Cadherin Phosphorylation | High | Low |

| Endothelial Permeability | High | Low |

| Nitric Oxide Production | Baseline | Increased |

| Kaiso-dependent Gene Expression | Normal | Reduced |

Properties

Molecular Formula |

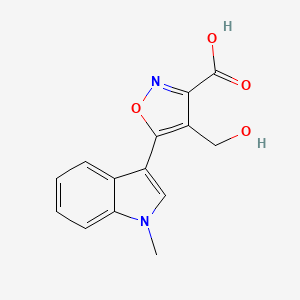

C14H12N2O4 |

|---|---|

Molecular Weight |

272.26 g/mol |

IUPAC Name |

4-(hydroxymethyl)-5-(1-methylindol-3-yl)-1,2-oxazole-3-carboxylic acid |

InChI |

InChI=1S/C14H12N2O4/c1-16-6-9(8-4-2-3-5-11(8)16)13-10(7-17)12(14(18)19)15-20-13/h2-6,17H,7H2,1H3,(H,18,19) |

InChI Key |

JJKVKHLXSDXTKH-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C3=C(C(=NO3)C(=O)O)CO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.